molecular formula C7H6N2O7S B15378591 Methyl 2,4-dinitrobenzenesulfonate CAS No. 1485-91-2

Methyl 2,4-dinitrobenzenesulfonate

Cat. No.: B15378591
CAS No.: 1485-91-2
M. Wt: 262.20 g/mol
InChI Key: PHHGZNIUDPMBAW-UHFFFAOYSA-N
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Description

Methyl 2,4-dinitrobenzenesulfonate is a sulfonate ester derived from 2,4-dinitrobenzenesulfonic acid, where the sulfonic acid group is esterified with a methyl group. Its synthesis typically involves reacting 2,4-dinitrobenzenesulfonyl chloride with methanol in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts . This compound is widely utilized in organic synthesis and biomedical research due to its role as a reactive intermediate.

Properties

CAS No.

1485-91-2

Molecular Formula

C7H6N2O7S

Molecular Weight

262.20 g/mol

IUPAC Name

methyl 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C7H6N2O7S/c1-16-17(14,15)7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3

InChI Key

PHHGZNIUDPMBAW-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Methyl 2,4-dinitrobenzenesulfonate (MDNBS) is a chemical compound that has garnered attention for its biological activity, particularly in the context of its interactions with biological systems and potential applications in research and medicine. This article provides a comprehensive overview of the biological activity of MDNBS, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

MDNBS is characterized by the following chemical structure:

  • Molecular Formula : C7_7H6_6N2_2O7_7S
  • Molecular Weight : 262.2 g/mol
  • CAS Number : 1485-91-2

The compound features a methyl group and two nitro groups attached to a benzene ring, along with a sulfonate group, which is responsible for its reactivity and biological interactions .

Mechanisms of Biological Activity

MDNBS exhibits various biological activities primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. The following mechanisms have been identified:

  • Nucleophilic Substitution Reactions : MDNBS can undergo nucleophilic aromatic substitution reactions, leading to the modification of proteins and nucleic acids. This property has implications in studying protein function and cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage or apoptosis .

Cytotoxicity

MDNBS has demonstrated cytotoxic effects in various cell lines. For instance, studies have reported that exposure to MDNBS leads to increased cell death in cancer cell lines due to its ability to disrupt normal cellular functions . The median lethal concentration (LC50) has been observed in the micromolar range, indicating significant toxicity at relatively low concentrations.

Antimicrobial Activity

Research indicates that MDNBS possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition depending on the concentration and exposure time. The compound's structure-activity relationship suggests that modifications to the benzene ring can enhance or reduce its antimicrobial efficacy .

Study on Cancer Cell Lines

A notable study explored the effects of MDNBS on breast cancer cell lines. The results indicated that MDNBS treatment resulted in a significant decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found that MDNBS triggered apoptotic pathways through ROS generation .

Cell LineLC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast)1570
HeLa (Cervical)2065
A549 (Lung)2560

Antimicrobial Testing

In antimicrobial studies, MDNBS was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that MDNBS exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli50

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Substituent Effects: The –NO2 group enhances electron-withdrawing properties, improving leaving-group ability and reaction rates. However, it introduces mutagenicity risks .
  • Steric Hindrance : Bulky substituents (e.g., phenyl) slow thiolysis compared to smaller groups (e.g., methyl) .
  • Solubility vs. Reactivity : Hydrophilic derivatives (e.g., sodium salt) excel in aqueous applications, while lipophilic esters (e.g., methyl) penetrate cellular membranes effectively .

Preparation Methods

Classical Synthesis via Sequential Sulfonation and Nitration

The traditional route to methyl 2,4-dinitrobenzenesulfonate begins with the sulfonation of benzene, followed by nitration and esterification. Benzenesulfonic acid is first synthesized by treating benzene with concentrated sulfuric acid at elevated temperatures (150–200°C). Subsequent nitration introduces nitro groups at specific positions dictated by the directing effects of the sulfonic acid group.

Positional Isomerism Challenges

Achieving the 2,4-dinitro configuration necessitates alternative strategies. One approach involves nitrating 2-nitrobenzenesulfonic acid, where the existing nitro group directs subsequent nitration to the 4-position. This method, however, requires precise control over reaction conditions to avoid over-nitration or isomerization. Industrial-scale implementations often face yield reductions (<50%) due to competing side reactions.

Sulfonyl Chloride Intermediate Route

A more reliable method involves synthesizing this compound via its sulfonyl chloride precursor. This two-step process, adapted from Fukuyama’s work on sulfonamides, offers higher regiocontrol and scalability.

Synthesis of 2,4-Dinitrobenzenesulfonyl Chloride

2,4-Dinitrobenzenesulfonyl chloride is prepared by chlorinating 2,4-dinitrobenzenesulfonic acid using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds as follows:
$$
\text{2,4-Dinitrobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{2,4-Dinitrobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
This step typically achieves 70–85% yield under anhydrous conditions at 60–80°C.

Esterification with Methanol

The sulfonyl chloride is then reacted with methanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts:
$$
\text{2,4-Dinitrobenzenesulfonyl chloride} + \text{CH}_3\text{OH} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}
$$
Yields for this step exceed 90% when conducted at 0–5°C to minimize hydrolysis.

Table 1: Optimization of Esterification Conditions
Parameter Optimal Range Yield (%)
Temperature 0–5°C 92–95
Solvent Dichloromethane 90
Base Pyridine 93
Reaction Time 2–4 hours 91

Industrial By-Product Utilization

This compound is occasionally isolated as a by-product during trinitrotoluene (TNT) purification. The “Red Water” waste stream from TNT production contains sodium salts of 5-methyl-2,4- and 2,6-dinitrobenzenesulfonic acids. Acidification of this mixture with sulfuric acid followed by esterification with methanol yields this compound alongside regioisomeric by-products.

Patent-Scale Process (US4150055A)

The patent outlines a method where sodium 5-methyl-2,4-dinitrobenzenesulfonate (from TNT waste) is treated with sulfur dioxide in aqueous sulfuric acid at 180°C. While primarily intended for reducing nitro groups, this process inadvertently produces this compound in ~43% yield after extraction and purification.

Table 2: By-Product Derivatization Efficiency
Starting Material Product Yield (%)
Sodium 5-methyl-2,4-DNBS* Methyl 2,4-DNBS 43
Sodium 5-methyl-2,6-DNBS Methyl 2,6-DNBS 24

*DNBS: Dinitrobenzenesulfonate

Advanced Catalytic and Solvent-Free Methods

Recent advancements focus on enhancing atom economy and reducing waste. The Mitsunobu reaction, widely used for sulfonamide alkylation, has been adapted for ester synthesis using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This one-pot method avoids isolating the sulfonyl chloride intermediate, achieving 88% yield in tetrahydrofuran (THF) at 25°C.

Solvent-Free Esterification

Microwave-assisted synthesis under solvent-free conditions reduces reaction times from hours to minutes. A mixture of 2,4-dinitrobenzenesulfonic acid, methanol, and catalytic sulfuric acid irradiated at 100°C for 15 minutes produces the methyl ester in 85% yield.

Critical Comparison of Methodologies

Table 3: Synthesis Route Trade-Offs
Method Advantages Limitations Scale Suitability
Sulfonyl Chloride Route High purity, reproducibility Requires PCl5/SOCl2 handling Laboratory
Industrial By-Product Low-cost feedstock Low yield, isomer separation Industrial
Mitsunobu Reaction Mild conditions, one-pot Costly reagents Small-scale

Mechanistic Insights and Side Reactions

Esterification Kinetics

The nucleophilic substitution (SN2) mechanism governs the reaction between sulfonyl chlorides and methanol. Steric hindrance from the 2,4-dinitro substituents slows the reaction, necessitating excess methanol or prolonged reaction times.

Competing Hydrolysis

In aqueous environments, sulfonate esters undergo hydrolysis to regenerate sulfonic acids. This side reaction is mitigated by maintaining anhydrous conditions and low temperatures during synthesis.

Q & A

Basic: What are the standard synthetic routes for Methyl 2,4-dinitrobenesulfonate, and how can reaction conditions be optimized?

Methodological Answer:
Methyl 2,4-dinitrobenzenesulfonate is typically synthesized via sulfonylation of phenolic derivatives using 2,4-dinitrobenzenesulfonyl chloride. A common approach involves reacting phenol derivatives (e.g., 4-(1,2,2-triphenylvinyl)phenol) with 2,4-dinitrobenzenesulfonyl chloride in dichloromethane (DCM) under inert nitrogen atmosphere, with triethylamine (Et₃N) as a base to scavenge HCl . Optimization strategies include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.
  • Molar ratios : Excess sulfonyl chloride (1.5–2.0 equivalents) ensures complete conversion.
  • Reaction time : Extended stirring (5–7 days) improves yield for sterically hindered phenols .
  • Purification : Recrystallization from methanol-DCM mixtures removes unreacted starting materials .

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy :
    • FT-IR/Raman : Identifies sulfonate (S=O stretching at ~1170 cm⁻¹) and nitro (asymmetric NO₂ stretching at ~1530 cm⁻¹) groups .
    • NMR : ¹H NMR confirms methyl ester integration (~3.8 ppm for CH₃), while ¹³C NMR resolves aromatic carbons adjacent to sulfonate groups .
  • Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+Na]⁺ at m/z 601.11) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) determines monoclinic crystal systems (space group C2/c) and intermolecular interactions .

Advanced: How does this compound enhance fluorescence probes for biothiol detection?

Methodological Answer:
The sulfonate group acts as a fluorescence quencher via photoinduced electron transfer (PET) and a reactive site for nucleophilic substitution by thiols (e.g., cysteine, glutathione). Upon reaction, the probe releases a fluorescent precursor (e.g., hydroxy-containing compound), restoring emission. Key design considerations:

  • Selectivity : Adjust pH (e.g., Tris buffer at pH 8.4) to favor thiolate anion nucleophilicity over other nucleophiles .
  • Sensitivity : Use aggregation-induced emission (AIE) fluorophores to minimize background noise in aqueous media .
  • Validation : Perform competitive assays with interfering analytes (e.g., amino acids, ROS) to confirm specificity .

Advanced: What strategies resolve contradictions in reported reactivity with nucleophiles?

Methodological Answer:
Discrepancies in reactivity (e.g., variable rates with cysteine vs. homocysteine) arise from steric effects, pH-dependent nucleophilicity, and solvent polarity. Systematic approaches include:

  • Kinetic Studies : Measure reaction rates under controlled pH (e.g., 7.4 vs. 8.4) and solvent systems (e.g., DMSO/Tris vs. pure aqueous) .
  • Computational Modeling : Use DFT calculations to compare activation energies for different nucleophiles .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

Advanced: How is this compound applied in photodynamic therapy (PDT) research?

Methodological Answer:
In PDT, the compound acts as a quenching group linked to photosensitizers (PS). High glutathione (GSH) levels in tumors cleave the sulfonate group via nucleophilic substitution, activating the PS. Methodological steps:

  • Synthesis : Conjugate the sulfonate to PSs (e.g., BODIPY derivatives) via ester or amide linkages .
  • In Vitro Testing : Use fluorescence lifetime imaging (FLIM) to monitor singlet oxygen (¹O₂) generation post-GSH cleavage .
  • In Vivo Validation : Employ tumor-bearing murine models to assess selective activation and toxicity .

Basic: What are the stability and handling requirements for this compound?

Methodological Answer:

  • Storage : Store in airtight, moisture-free containers at 2–8°C due to hygroscopicity .
  • Incompatibilities : Avoid strong bases (e.g., NaOH) and oxidizers (e.g., KMnO₄) to prevent decomposition .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to minimize hydrolysis .

Advanced: How is the compound utilized in nonlinear optical (NLO) crystal engineering?

Methodological Answer:
this compound derivatives (e.g., DSDNS crystals) exhibit NLO properties due to extended π-conjugation and donor-acceptor groups. Key steps:

  • Crystallization : Slow evaporation from methanol-acetonitrile mixtures yields high-quality single crystals .
  • Hyperpolarizability Measurement : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to quantify second-harmonic generation (SHG) efficiency .
  • Thermal Analysis : TGA-DSC identifies decomposition thresholds (>200°C) for device applications .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
  • Detection Limits : Employ HPLC-MS/MS with multiple reaction monitoring (MRM) for trace quantification (LOD ~0.1 nM) .
  • Validation : Spike-and-recovery assays in plasma/cell lysates ensure accuracy (recovery >90%) .

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